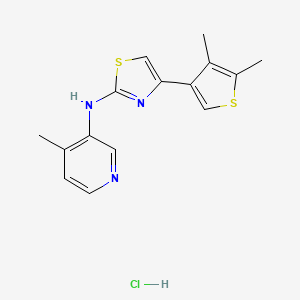

4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2.ClH/c1-9-4-5-16-6-13(9)17-15-18-14(8-20-15)12-7-19-11(3)10(12)2;/h4-8H,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASFZZOSCJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CSC(=C3C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated thiazole intermediate.

Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an amine-functionalized thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenated derivatives, under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, such as:

N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate (Compound 3)

N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide (Compound 4) .

Table 1: Substituent and Property Comparison

| Parameter | Target Compound (HCl Salt) | Compound 3 (HBr Salt) | Compound 4 (HBr Salt) |

|---|---|---|---|

| Thiazole Substituent | 4,5-Dimethylthiophen-3-yl | Pyridin-2-yl | Pyrazin-2-yl |

| Pyridine Substituent | 4-Methylpyridin-3-yl | 6-Methoxypyridin-3-yl | 6-Methoxypyridin-3-yl |

| Counterion | Cl⁻ | Br⁻ | Br⁻ |

| Protonation Site | Pyridinium N | Pyridinium N | Methoxypyridine N |

| Hydrogen Bonding Network | N–H⋯Cl⁻, pyridine interactions | N–H⋯Br⁻, Owater–H⋯Br⁻ | N⁺–H⋯Npyrazine chains |

Key Differences in Physicochemical Properties

Lipophilicity :

- The target compound’s 4,5-dimethylthiophen-3-yl group increases lipophilicity compared to pyridin-2-yl (Compound 3) or pyrazin-2-yl (Compound 4) substituents. This enhances membrane permeability but may reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing :

- In Compound 3, protonation at the pyridinium nitrogen enables a 3D network via N–H⋯Br⁻ and water-mediated interactions.

- Compound 4 forms zigzag chains through N⁺–H⋯Npyrazine bonds due to protonation at the methoxypyridine nitrogen.

- The target compound’s hydrochloride salt likely adopts a distinct packing mode dominated by N–H⋯Cl⁻ and aromatic interactions .

Electronic Effects: The electron-rich thiophene in the target compound may enhance π-π stacking compared to pyridine/pyrazine analogs.

Research Findings and Methodological Insights

- Crystallography : Studies on analogs (e.g., Compounds 3 and 4) reveal protonation-dependent hydrogen bonding, critical for salt stability .

- Computational Analysis: Tools like Multiwfn enable comparative analysis of electron localization functions (ELF) and electrostatic potentials (ESP), aiding in predicting reactivity and interactions .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(4,5-dimethylthiophen-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example:

- Cyclocondensation : Thiazole ring formation via reaction of thiosemicarbazide derivatives with appropriate ketones or aldehydes under acidic conditions (e.g., concentrated H₂SO₄) .

- Amine Coupling : Reaction of the thiazole intermediate with 4-methylpyridin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

- Salt Formation : Hydrochloride salt generation by treating the free base with HCl in a polar solvent like ethanol . Key parameters include temperature control (e.g., reflux at 90–100°C), inert atmospheres, and solvent selection (DMF, acetonitrile) to optimize yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and regiochemistry . For example, pyridine and thiophene protons exhibit distinct aromatic shifts.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and confirms protonation states in the hydrochloride salt .

- HPLC : Assesses purity (>95% required for biological assays); gradients using C18 columns and acetonitrile/water mobile phases are common .

Q. What safety protocols should be followed when handling this compound?

- Use personal protective equipment (PPE), including gloves and goggles, in a fume hood.

- Avoid inhalation of hydrochloride salt dust; store in a desiccator to prevent moisture absorption .

- Dispose of waste via approved chemical disposal protocols, as thiazole derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions in amine coupling steps .

- Catalyst Screening : Use triethylamine as a base to enhance nucleophilic substitution efficiency .

- Step-wise Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers address contradictory bioactivity data across studies?

- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities (e.g., unreacted starting materials) .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Structural Confirmation : Use X-ray crystallography to resolve stereochemical ambiguities that may affect binding interactions .

Q. What computational and experimental methods elucidate the protonation states of the pyridine and thiazole rings?

- pH-Dependent NMR : Titrate the compound in D₂O/CD₃OD mixtures to observe chemical shift changes in pyridine (pKa ~5) and thiazole (pKa ~2) protons .

- Density Functional Theory (DFT) : Calculate partial charges and proton affinities to predict dominant ionization states at physiological pH .

- X-ray Diffraction : Compare bond lengths and angles in the hydrochloride salt to free base forms, confirming protonation sites .

Q. How can discrepancies between molecular docking predictions and experimental binding data be resolved?

- Solvent Accessibility : Include explicit water molecules in docking simulations to account for hydration effects .

- Flexible Docking : Allow side-chain mobility in target proteins (e.g., kinases) using software like AutoDock Vina .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.